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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163

An objective analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde using Liquid Chromatography-
Mass Spectrometry (LC-MS) confirms its molecular weight, providing researchers and drug
development professionals with crucial data for compound verification. This guide outlines the
experimental procedure and presents the expected results, comparing them with theoretical
values.

Molecular Weight Confirmation

The analysis by LC-MS is designed to determine the mass-to-charge ratio (m/z) of the target
molecule, which in turn confirms its molecular weight. The theoretical molecular weight of 6-(1-
Pyrrolidinyl)nicotinaldehyde (C10H12N20) is 176.22 g/mol .[1][2][3] In positive ion mode
electrospray ionization (ESI), the molecule is expected to be protonated, resulting in an [M+H]*
ion. Other common adducts, such as sodium ([M+Na]*) and potassium ([M+K]*), may also be
observed.

Data Summary

The following table summarizes the theoretically calculated m/z values for the expected ions of
6-(1-Pyrrolidinyl)nicotinaldehyde and provides a column for the inclusion of experimental
results for comparison.
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lon Theoretical m/z Experimental m/z
[M+H]* 177.2279
[M+Na]* 199.2098
[M+K]* 215.1837

M represents the molecule 6-(1-Pyrrolidinyl)nicotinaldehyde.

Experimental Protocol

A detailed methodology for the LC-MS analysis is provided below, ensuring reproducibility for
verification purposes.

1. Sample Preparation:

e Dissolve 1 mg of 6-(1-Pyrrolidinyl)nicotinaldehyde in 1 mL of LC-MS grade methanol to
prepare a 1 mg/mL stock solution.

¢ Dilute the stock solution to a final concentration of 1 pug/mL using a mobile phase-like
solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

o Filter the final solution through a 0.22 pum syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:

e Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 um particle size) is
suitable for the separation of this moderately polar compound.

e Mobile Phase A: 0.1% Formic Acid in Water
» Mobile Phase B: 0.1% Formic Acid in Acetonitrile
e Gradient Elution:

o 0-1 min: 5% B

o 1-5 min: 5% to 95% B
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o 5-7 min: Hold at 95% B
o 7-7.1 min: 95% to 5% B

o 7.1-10 min: Hold at 5% B

Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 pL

. Mass Spectrometry (MS) Conditions:
lonization Source: Electrospray lonization (ESI)
Polarity: Positive
Scan Range: m/z 50-500
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 150 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 600 L/Hr

Cone Gas Flow: 50 L/Hr

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated

using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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